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Compound of Interest

Compound Name: 2,7-Dimethoxy-1,5-naphthyridine

Cat. No.: B3044758

A comprehensive review of the scientific literature reveals a notable absence of specific
structure-activity relationship (SAR) studies focused on 2,7-dimethoxy-1,5-naphthyridine
analogs. Despite a broad interest in the pharmacological potential of the naphthyridine scaffold,
research has predominantly centered on other substitution patterns and isomeric forms. This
guide, therefore, pivots to a closely related and well-documented series: 2,8-disubstituted-1,5-
naphthyridine analogs, which have shown promise as dual-target inhibitors in the fight against
malaria.

This analysis will provide researchers, scientists, and drug development professionals with a
comparative overview of these compounds, focusing on their activity as inhibitors of
Plasmodium falciparum phosphatidylinositol-4-kinase (PfP14K) and hemozoin formation. The
data presented is crucial for understanding the structural requirements for potent antimalarial
activity and for guiding future drug design efforts.

Comparative Analysis of 2,8-Disubstituted-1,5-
Naphthyridine Analogs

The following table summarizes the in vitro activity of a series of 2,8-disubstituted-1,5-
naphthyridine analogs against the drug-sensitive NF54 strain of P. falciparum and their
inhibitory activity against P. vivax P14K (PvPI4K). The data highlights the impact of substitutions
at the C2 and C8 positions of the 1,5-naphthyridine core on their biological activity.
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P. falciparum

. . PvPI4K IC50
Compound ID R (C2-position) X (C8-position) NF54 IC50
(nM)
(nM)

N-

1 3-pyridyl ] ) 10 50
methylpiperazine
(R)-3-

13 3-pyridyl aminopyrrolidine 180 60
(N-linked)
(S)-3-

14 3-pyridyl aminopyrrolidine 70 70
(N-linked)
(S)-3-

15 3-pyridyl aminopyrrolidine 15 70
(NH-linked)
(R)-3-

16 3-pyridyl aminopyrrolidine 10 86
(NH-linked)

5-

N-

21 (trifluoromethyl)p ) ) 5 20

o methylpiperazine
yridin-3-yl

N-

29 3-pyridyl 10 200

methylpiperazine

Key Structure-Activity Relationship (SAR) Insights

e Substitution at C2: The presence of a trifluoromethyl group on the 3-pyridyl substituent at the
C2 position, as seen in compound 21, generally leads to enhanced potency against both the
kinase and the whole parasite compared to the unsubstituted analog 1 and 29.[1]

e Linkage at C8: The point of attachment of the aminopyrrolidine ring at the C8 position
significantly influences kinase inhibitory activity. An exocyclic amine linkage (NH-linked), as
in compounds 15 and 16, results in a notable improvement in PvPI4K potency compared to a
direct linkage through the ring nitrogen (N-linked) as in compounds 13 and 14.[1]
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o Stereochemistry at C8: The stereochemistry of the 3-aminopyrrolidine substituent at the C8
position appears to have a modest impact on the overall activity, with both (R) and (S)
enantiomers showing comparable potencies.[1]

Experimental Protocols
In Vitro P. falciparum Asexual Blood Stage Growth
Inhibition Assay

The potency of the synthesized compounds against the chloroquine-sensitive NF54 strain of P.
falciparum was determined using a standard SYBR Green I-based fluorescence assay.

o Parasite Culture:P. falciparum NF54 parasites were maintained in human O+ erythrocytes in
RPMI 1640 medium supplemented with 0.5% Albumax I, 25 mM HEPES, and 2 mM L-
glutamine.

e Assay Preparation: Compounds were serially diluted in DMSO and added to 96-well plates.
A suspension of infected red blood cells (2% parasitemia, 2% hematocrit) was then added to
each well.

 Incubation: The plates were incubated for 72 hours at 37°C in a gassed chamber (90% Nz,
5% Oz, 5% CO2).

e Lysis and Staining: After incubation, the cells were lysed, and the parasite DNA was stained
with SYBR Green | dye.

o Data Acquisition: Fluorescence was measured using a fluorescence plate reader with
excitation and emission wavelengths of 485 nm and 530 nm, respectively.

o Data Analysis: The ICso values were calculated by fitting the dose-response curves using a
nonlinear regression model.

P. vivax PI4K (PvPI4K) Enzyme Inhibition Assay

The inhibitory activity of the compounds against the PvPI4K enzyme was assessed using a
luminescence-based kinase assay.
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e Enzyme and Substrate Preparation: Recombinant PvPI4K enzyme and a
phosphatidylinositol substrate were used.

o Compound Addition: Compounds were serially diluted and added to the assay plate.
e Reaction Initiation: The kinase reaction was initiated by the addition of ATP.
 Incubation: The reaction mixture was incubated at room temperature.

o Detection: The amount of ADP produced, which is directly proportional to the kinase activity,
was quantified using a commercial luminescence-based assay Kit.

o Data Analysis: ICso values were determined from the dose-response curves by nonlinear
regression analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological
evaluation of the 2,8-disubstituted-1,5-naphthyridine analogs.
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Caption: Synthetic and biological evaluation workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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